Human Erythrocyte Glyoxalase II Km Comparison: S-Glycolylglutathione vs. S-D-Lactoylglutathione
In a purified human erythrocyte glyoxalase II preparation, S-glycolylglutathione exhibits a 1.6-fold higher Michaelis constant (Km) compared to the preferred physiological substrate S-D-lactoylglutathione, indicating lower binding affinity for the enzyme [1].
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 0.237 mM |
| Comparator Or Baseline | S-D-lactoylglutathione: 0.146 mM |
| Quantified Difference | 1.6-fold higher Km (lower affinity) |
| Conditions | Purified glyoxalase II from human erythrocytes; assay conditions as described in Allen et al., 1993. |
Why This Matters
This difference in Km directly impacts experimental design for glyoxalase II kinetic studies, requiring distinct substrate concentrations to achieve saturation and avoid rate-limiting artifacts.
- [1] Allen RE, Lo TW, Thornalley PJ. Purification and characterisation of glyoxalase II from human red blood cells. Eur J Biochem. 1993;213:1261-1267. Data extracted from BRENDA literature summary. Available from: https://www.enzyme-information.de/literature.php?r=134178. View Source
